molecular formula C11H14N2OS B14253105 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile CAS No. 189809-83-4

4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile

Cat. No.: B14253105
CAS No.: 189809-83-4
M. Wt: 222.31 g/mol
InChI Key: UVRDKGXZKYWLFV-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a sulfinyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile typically involves the reaction of 4-methyl-2-pyridinesulfinyl chloride with pentanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: 4-Methyl-2-(pyridine-2-sulfonyl)pentanenitrile.

    Reduction: 4-Methyl-2-(pyridine-2-sulfinyl)pentanamine.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is largely dependent on its interaction with biological targets. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The nitrile group can also form interactions with biological molecules, influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2-(Pyridine-2-sulfinyl)pentanenitrile: Lacks the methyl group at the 4-position, which can influence its reactivity and biological activity.

    4-Methyl-2-(pyridine-2-sulfonyl)pentanenitrile: Contains a sulfonyl group instead of a sulfinyl group, which can affect its chemical properties and reactivity.

    4-Methyl-2-(pyridine-2-sulfinyl)pentanamine:

Uniqueness: 4-Methyl-2-(pyridine-2-sulfinyl)pentanenitrile is unique due to the presence of both a sulfinyl group and a nitrile group on the pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

189809-83-4

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

4-methyl-2-pyridin-2-ylsulfinylpentanenitrile

InChI

InChI=1S/C11H14N2OS/c1-9(2)7-10(8-12)15(14)11-5-3-4-6-13-11/h3-6,9-10H,7H2,1-2H3

InChI Key

UVRDKGXZKYWLFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#N)S(=O)C1=CC=CC=N1

Origin of Product

United States

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